molecular formula C13H15N3O4 B11800951 ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11800951
M. Wt: 277.28 g/mol
InChI Key: SZMDTSWJLATQJR-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a 3,4-dimethoxyphenyl group and an ethyl ester group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    (3,4-Dimethoxyphenyl)acetyl chloride: Another compound containing the 3,4-dimethoxyphenyl group.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A complex molecule with similar aromatic features

Uniqueness

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the 3,4-dimethoxyphenyl group enhances its potential as a versatile compound in various applications.

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and a carboxylate functional group, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a phenyl group substituted with two methoxy groups at the 3 and 4 positions, enhancing its chemical properties and biological activities.

The mechanism of action of this compound primarily involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 Value (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
Jurkat (Leukemia)<10

The compound's effectiveness against these cell lines suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

In a notable study focused on the synthesis and biological evaluation of related triazole compounds, derivatives exhibited substantial antiproliferative effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly .

Another study reported that modifications to the triazole structure could lead to improved biological activity. For instance, introducing different substituents on the phenyl ring resulted in varied IC50 values across different cancer cell lines .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-4-20-13(17)12-14-11(15-16-12)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,16)

InChI Key

SZMDTSWJLATQJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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